Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of 193.16 g/mol. It is categorized under pyrrolo[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry as inhibitors or active pharmaceutical ingredients.
The compound is identified by its Chemical Abstracts Service (CAS) number 1095822-24-4. It falls within the classification of nitrogen-containing heterocycles, specifically pyrimidines and their derivatives. These compounds have garnered attention due to their roles in various biological processes and their utility in drug development.
The synthesis of methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can be approached through several methodologies. One notable method involves the use of ethyl 2-cyanoacetate as a starting material. The reaction typically proceeds through a series of condensation and cyclization steps to form the pyrrolo[2,3-d]pyrimidine structure.
This synthetic route is advantageous due to its relatively straightforward approach and ability to produce high yields with minimal by-products .
The structure of methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate features a fused bicyclic system with a pyrimidine ring fused to a pyrrole ring.
COC(=O)C1=C2CC(=O)NC2=NC=N1This structural configuration contributes to its chemical reactivity and biological activity.
Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is involved in various chemical reactions typical of pyrrolo[2,3-d]pyrimidines:
The mechanism of action for methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate relates primarily to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
Studies have shown that derivatives of this compound can exhibit significant biological activity against various cancer cell lines by inhibiting folate transport mechanisms .
Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate possesses several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has potential applications in several scientific domains:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2